Magnesium bis(trifluoromethylsulfonyl)imide (Mg(TFSI)2, CAS 133395-16-1) is a premium, highly soluble multivalent salt characterized by its bulky, weakly coordinating anions. In procurement and advanced materials design, it serves as a critical benchmark for high-voltage magnesium battery electrolytes and a potent, moisture-tolerant Lewis acid catalyst. Unlike simple magnesium halides, Mg(TFSI)2 exhibits exceptional solubility in ethereal solvents such as dimethoxyethane (DME) and glymes, providing high ionic conductivity and a wide electrochemical stability window. These attributes make it an indispensable precursor for researchers and engineers developing next-generation energy storage systems and performing demanding catalytic syntheses where baseline magnesium salts fail to deliver adequate performance [1].
Substituting Mg(TFSI)2 with cheaper alternatives like magnesium triflate (Mg(OTf)2) or magnesium chloride (MgCl2) routinely leads to system failures in advanced applications. MgCl2 possesses negligible solubility in the ethereal solvents required for magnesium metal compatibility unless complexed with highly corrosive Lewis acids (e.g., AlCl3), which severely degrade standard battery current collectors like stainless steel and aluminum. Meanwhile, although Mg(OTf)2 is structurally similar, its smaller anion results in stronger ion pairing, significantly lower solubility, and reduced ionic conductivity in non-aqueous media. Furthermore, in catalytic applications, the tighter coordination of the triflate anion suppresses the effective Lewis acidity of the Mg2+ center, resulting in lower turnover rates and depressed yields compared to the highly dissociated Mg(TFSI)2 [1].
The bulky, highly delocalized charge of the TFSI- anion significantly reduces ion pairing with the Mg2+ cation compared to smaller anions. In ethereal solvents like DME and tetraglyme, Mg(TFSI)2 demonstrates substantially higher solubility and ionic conductivity than Mg(OTf)2. This high degree of dissociation is critical for maintaining fast mass transport in non-aqueous electrolytes, directly translating to lower internal resistance and higher rate capabilities in electrochemical cells [1].
| Evidence Dimension | Ionic conductivity and solubility in ethers |
| Target Compound Data | Mg(TFSI)2 (High dissociation, mS/cm scale conductivity in glymes) |
| Comparator Or Baseline | Mg(OTf)2 (Stronger ion pairing, lower solubility and conductivity) |
| Quantified Difference | Mg(TFSI)2 yields significantly higher free Mg2+ concentration and bulk conductivity. |
| Conditions | Non-aqueous ethereal solvents (e.g., DME, glymes) at room temperature |
Procurement of Mg(TFSI)2 is essential for formulating liquid or polymer electrolytes that require high ionic mobility without the use of corrosive chloride additives.
Traditional magnesium electrolytes based on Grignard reagents or MgCl2-AlCl3 complexes suffer from narrow electrochemical stability windows, typically oxidizing below 2.5 V vs Mg/Mg2+. In contrast, Mg(TFSI)2 provides a highly stable, non-nucleophilic environment with an anodic stability window exceeding 3.0 to 4.0 V vs Mg/Mg2+ on standard current collectors. This expanded window is an absolute prerequisite for coupling magnesium metal anodes with high-voltage intercalation cathodes [1].
| Evidence Dimension | Anodic stability limit |
| Target Compound Data | Mg(TFSI)2 (>3.0 - 4.0 V vs Mg/Mg2+) |
| Comparator Or Baseline | Grignard / MgCl2-based electrolytes (<2.5 V vs Mg/Mg2+) |
| Quantified Difference | >1.0 V extension in the anodic stability window. |
| Conditions | Ethereal solvents (e.g., diglyme/tetraglyme) on aluminum or stainless steel current collectors |
Buyers developing high-energy-density magnesium batteries must select Mg(TFSI)2 to prevent premature electrolyte oxidation at the cathode.
In synthetic organic chemistry, the catalytic efficacy of a metal salt depends heavily on the availability of the metal center. Quantitative NMR basicity probe studies demonstrate that TFSI- salts are systematically stronger effective Lewis acids than their triflate (OTf-) analogues. The extreme weak coordination of the TFSI- anion leaves the Mg2+ core highly exposed, leading to systematically larger Δδ31P values in NMR basicity probes, which translates to superior substrate activation, faster reaction kinetics, and higher yields in Lewis-acid-catalyzed transformations compared to Mg(OTf)2 [1].
| Evidence Dimension | Effective Lewis acidity and catalytic yield |
| Target Compound Data | Mg(TFSI)2 (Highly exposed Mg2+ center, systematically higher Δδ31P in NMR probes) |
| Comparator Or Baseline | Mg(OTf)2 (Tighter anion coordination, lower Δδ31P) |
| Quantified Difference | Systematically higher Lewis acidity translating to improved catalytic turnover. |
| Conditions | Anhydrous organic synthesis and Lewis acid-base adduct formation |
For industrial and laboratory catalysis, procuring Mg(TFSI)2 ensures maximum catalytic efficiency and higher yields where weaker Lewis acids fail.
The development of practical magnesium batteries is heavily bottlenecked by the corrosivity of the electrolyte. Standard magnesium aluminum chloride complex (MACC) electrolytes, derived from MgCl2, cause severe pitting corrosion on stainless steel and aluminum current collectors. Mg(TFSI)2, being fundamentally halide-free, bypasses this degradation pathway. While it may require specific passivation control at the anode, its use as the primary bulk salt allows engineers to utilize lightweight, low-cost standard battery hardware without catastrophic anodic dissolution [1].
| Evidence Dimension | Corrosivity to standard battery hardware |
| Target Compound Data | Mg(TFSI)2 (Halide-free, compatible with Al/SS at high voltages) |
| Comparator Or Baseline | MgCl2-AlCl3 / MACC electrolytes (Severe pitting corrosion) |
| Quantified Difference | Elimination of chloride-induced pitting on aluminum and stainless steel. |
| Conditions | High-voltage anodic polarization in battery cells |
Selecting Mg(TFSI)2 allows manufacturers to use standard, inexpensive current collectors rather than specialized noble metals, drastically reducing device cost.
Mg(TFSI)2 is the premier salt for formulating non-aqueous electrolytes in next-generation multivalent batteries. Its wide electrochemical stability window and high solubility in glymes allow researchers to pair magnesium metal anodes with high-voltage cathodes (e.g., Chevrel phases, transition metal oxides) without the severe anodic oxidation seen in traditional Grignard or chloride-based systems [1].
Due to the weakly coordinating nature of the TFSI anion, Mg(TFSI)2 acts as an exceptionally strong, yet relatively moisture-tolerant, Lewis acid. It is the optimal choice for catalyzing Diels-Alder reactions, Friedel-Crafts alkylations, and other synthetically demanding transformations where the tighter ion pairing of Mg(OTf)2 results in sluggish kinetics and poor yields [2].
The bulky, flexible nature of the TFSI anion provides a strong plasticizing effect in polymer matrices like PEO or PVDF-HFP. Procuring Mg(TFSI)2 for solid-state electrolyte research ensures higher amorphous phase retention and superior room-temperature ionic conductivity compared to simple magnesium halides or perchlorates [3].
Corrosive